molecular formula C17H27N3S B1672059 Farnesylthiotriazole CAS No. 156604-45-4

Farnesylthiotriazole

Cat. No.: B1672059
CAS No.: 156604-45-4
M. Wt: 305.5 g/mol
InChI Key: QFXNCKFWHATRCH-XGGJEREUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Farnesylthiotriazole is a synthetic compound known for its potent biological activity, particularly in the activation of neutrophils. It is a derivative of farnesylcysteine and has been studied for its ability to induce superoxide release in neutrophils, making it a valuable tool in biochemical and pharmacological research .

Mechanism of Action

Target of Action

Farnesylthiotriazole (FTT) primarily targets myeloid cells, such as neutrophils . Neutrophils are a type of white blood cell that constitute the first line of defense against invading microorganisms . The compound interacts with prenylcysteine-docking sites on cellular signaling elements .

Mode of Action

FTT acts as a farnesylcysteine mimetic . It dose-dependently elevates cytosolic calcium concentrations in dimethyl-sulfoxide-differentiated HL60 cells and human neutrophils . This suggests a phospholipase-c-mediated release of the ion from intracellular stores . In human neutrophils, FTT induces the activation of the NADPH oxidase and translocation of the cytosolic oxidase components p47-phox and p67-phox to the membrane .

Biochemical Pathways

FTT affects several biochemical pathways. It induces the production of inositol trisphosphate and superoxide generation . These effects are partially blocked by treatment of the cells with pertussis toxin, indicating the involvement of both pertussis-toxin-sensitive and pertussis-toxin-resistant elements . This effect is resistant to pertussis-toxin treatment .

Pharmacokinetics

Its effects on myeloid cells suggest that it interacts with prenylcysteine-docking sites on cellular signaling elements . This interaction could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

FTT has several molecular and cellular effects. It rapidly activates neutrophils, promoting superoxide release through a novel pathway . This activation is independent of the chemotactic peptide N-formyl-Met-Leu-Phe (fMLP) receptor . FTT also affects the cellular distribution of Ras by preventing its membrane anchorage, suggesting competition of the analogue with Ras for Ras-docking sites in the membrane .

Action Environment

It is known that gene-environment interactions can contribute to a given phenotype in a non-additive manner Therefore, it is plausible that environmental factors could influence the action of FTT

Biochemical Analysis

Biochemical Properties

Farnesylthiotriazole interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to elevate cytosolic calcium concentrations in a dose-dependent manner, suggesting a phospholipase-C-mediated release of the ion from intracellular stores . This indicates that this compound may interact with phospholipase C, an enzyme involved in signal transduction pathways.

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. In human neutrophils, it induced the activation of the NADPH oxidase and translocation of the cytosolic oxidase components p47-phox and p67-phox to the membrane . This suggests that this compound influences cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It has been suggested that the effects of this compound on myeloid cells reflect interaction of the analog with prenylcysteine-docking sites on cellular signaling elements . This interaction could lead to enzyme inhibition or activation and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of farnesylthiotriazole typically involves the reaction of farnesyl chloride with sodium azide to form farnesyl azide, which is then reacted with thiourea to produce this compound. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and temperatures ranging from room temperature to slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Farnesylthiotriazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

Farnesylthiotriazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its structural configuration, which allows it to specifically activate protein kinase C and NADPH oxidase without affecting other signaling pathways. This specificity makes it a valuable tool in research focused on neutrophil activation and immune response modulation .

Properties

IUPAC Name

5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-21-17-18-13-19-20-17/h7,9,11,13H,5-6,8,10,12H2,1-4H3,(H,18,19,20)/b15-9+,16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXNCKFWHATRCH-XGGJEREUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC1=NC=NN1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC1=NC=NN1)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156604-45-4
Record name Farnesylthiotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Farnesylthiotriazole
Reactant of Route 2
Reactant of Route 2
Farnesylthiotriazole
Reactant of Route 3
Farnesylthiotriazole
Reactant of Route 4
Farnesylthiotriazole
Reactant of Route 5
Reactant of Route 5
Farnesylthiotriazole
Reactant of Route 6
Farnesylthiotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.